Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-
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Overview
Description
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-, commonly known as HC, is a chemical compound that has shown promising results in various scientific research applications. HC is a derivative of hydrazinecarboxamide and is synthesized using a unique synthesis method.
Scientific Research Applications
HC has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties. HC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. HC has also been studied for its neuroprotective effects and has shown promising results in various animal models of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of HC is not fully understood. However, it is believed that HC exerts its effects by modulating various signaling pathways involved in cell growth, apoptosis, inflammation, and oxidative stress. HC has been shown to inhibit the activity of various enzymes involved in these pathways, leading to the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection.
Biochemical and Physiological Effects:
HC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell growth, apoptosis, inflammation, and oxidative stress. HC has also been shown to reduce the levels of various pro-inflammatory cytokines and chemokines. In addition, HC has been shown to reduce oxidative stress by increasing the levels of various antioxidant enzymes.
Advantages and Limitations for Lab Experiments
HC has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under standard laboratory conditions. However, HC has some limitations. It is not very water-soluble, which can limit its use in aqueous solutions. In addition, HC has not been extensively studied in human clinical trials, which limits its potential for clinical use.
Future Directions
For HC research include studying its potential use in combination with other drugs and developing more water-soluble derivatives.
Synthesis Methods
HC is synthesized using a unique synthesis method that involves the reaction of hydrazinecarboxamide with 2-methyl-1-cyclopenten-1-yl) ethylidene. The reaction takes place in the presence of a suitable catalyst and under controlled conditions. The resulting product is purified by various techniques such as recrystallization and column chromatography.
properties
CAS RN |
1601-03-2 |
---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[(Z)-1-(2-methylcyclopenten-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C9H15N3O/c1-6-4-3-5-8(6)7(2)11-12-9(10)13/h3-5H2,1-2H3,(H3,10,12,13)/b11-7- |
InChI Key |
YSTHRJPOPITYAB-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=C(CCC1)/C(=N\NC(=O)N)/C |
SMILES |
CC1=C(CCC1)C(=NNC(=O)N)C |
Canonical SMILES |
CC1=C(CCC1)C(=NNC(=O)N)C |
Origin of Product |
United States |
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